molecular formula C26H20N2O5S B2820324 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate CAS No. 877638-21-6

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate

Cat. No.: B2820324
CAS No.: 877638-21-6
M. Wt: 472.52
InChI Key: NOYDCQJXWHKDEJ-UHFFFAOYSA-N
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Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate is a complex organic molecule that features a combination of pyrimidine, pyran, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Moiety: Starting with a precursor such as 4,6-dimethylpyrimidine, thiolation can be achieved using reagents like thiourea under basic conditions to introduce the thio group.

    Construction of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate aldehydes and ketones under acidic or basic conditions.

    Coupling with Xanthene: The final step involves esterification or amidation reactions to couple the pyran derivative with xanthene-9-carboxylic acid, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting the synthesis to large-scale reactors and continuous flow systems to meet industrial demand.

Chemical Reactions Analysis

Types of Reactions

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyran and xanthene rings can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, bromine, chlorine.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Nitro, halo derivatives.

Scientific Research Applications

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Utilized in the development of organic semiconductors and fluorescent dyes.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Fluorescent Properties: The xanthene moiety can absorb and emit light, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate: can be compared with other compounds containing pyrimidine, pyran, and xanthene structures, such as:

Uniqueness

    Structural Complexity: The combination of pyrimidine, pyran, and xanthene in a single molecule is relatively unique, offering a diverse range of chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

This compound , from its synthesis to its applications and unique properties

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5S/c1-15-11-16(2)28-26(27-15)34-14-17-12-20(29)23(13-31-17)33-25(30)24-18-7-3-5-9-21(18)32-22-10-6-4-8-19(22)24/h3-13,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYDCQJXWHKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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